2,4-Dichloro-6-iodo-7-methyl-quinoline
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Overview
Description
2,4-Dichloro-6-iodo-7-methyl-quinoline is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of chlorine and iodine atoms, along with a methyl group, makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodo-7-methyl-quinoline can be achieved through several methods. One common approach involves the halogenation of 7-methylquinoline. The process typically starts with the chlorination of 7-methylquinoline to introduce chlorine atoms at the 2 and 4 positions. This is followed by iodination to introduce an iodine atom at the 6 position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine, along with catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalysts to ensure consistent product quality. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodo-7-methyl-quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dichloro-6-iodo-7-methyl-quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities that could be useful in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodo-7-methyl-quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a potent inhibitor or activator of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has similar halogen substitutions but with methoxy groups instead of a methyl group.
2,4-Dichloro-6-iodoquinoline: Lacks the methyl group at the 7 position.
2,4-Dichloroquinoline: Lacks both the iodine and methyl groups.
Uniqueness
2,4-Dichloro-6-iodo-7-methyl-quinoline is unique due to the specific combination of chlorine, iodine, and methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H6Cl2IN |
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Molecular Weight |
337.97 g/mol |
IUPAC Name |
2,4-dichloro-6-iodo-7-methylquinoline |
InChI |
InChI=1S/C10H6Cl2IN/c1-5-2-9-6(3-8(5)13)7(11)4-10(12)14-9/h2-4H,1H3 |
InChI Key |
VHMSTUFHYYCYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1I)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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